卡波西汀赖氨酸

描述

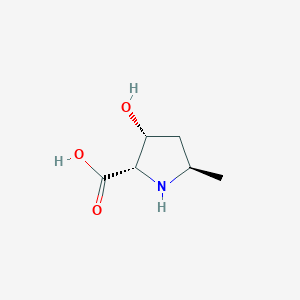

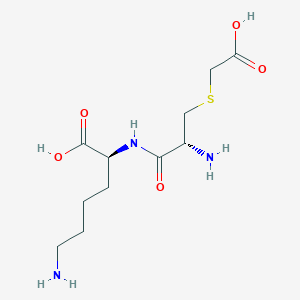

羧甲基半胱氨酸赖氨酸是由羧甲基半胱氨酸和赖氨酸结合而成的化合物。羧甲基半胱氨酸,也称为S-羧甲基-L-半胱氨酸,是一种粘液溶解剂,它可以降低粘液的粘度,使其更容易排出。赖氨酸是一种必需氨基酸,在蛋白质合成和各种代谢过程中发挥着至关重要的作用。这两种化合物的结合产生了一种具有增强的粘液溶解特性和额外生理益处的产品。

科学研究应用

羧甲基半胱氨酸赖氨酸在科学研究中具有广泛的应用:

化学: 用作各种化学反应和研究的试剂。

生物学: 研究其在调节粘蛋白产生和纤毛功能中的作用。

医学: 用于治疗慢性阻塞性肺病 (COPD) 和支气管扩张症等呼吸系统疾病。

工业: 用于制药和保健品的配方.

作用机制

羧甲基半胱氨酸赖氨酸通过降低粘液的粘度来发挥作用,使其更容易排出。它调节粘蛋白的产生并增强纤毛功能,从而改善粘液清除。此外,它具有抗氧化和抗炎特性,有助于其治疗效果。 该化合物还干扰病毒和细菌感染,提供对呼吸道病原体的保护作用 .

生化分析

Biochemical Properties

Carbocysteine-Lysine interacts with various biomolecules in the body. It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance . Carbocysteine-Lysine has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways .

Cellular Effects

Carbocysteine-Lysine has several effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity of mucus, which allows for more effective mucus clearance . This can potentially contain the spread of viral infections towards the lower airway . It also has positive effects in terms of limiting superimposed bacterial infection and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Carbocysteine-Lysine involves its interactions with biomolecules and its effects on gene expression. It has been shown to stimulate an increase in CBA and CBF, with a decrease in i[Cl −] and elevation in ipH in airway ciliary cells . The molecular mechanisms that regulate this Carbocysteine-Lysine activity in airway cells are activation of the CO2/HCO3− cotransporter and CF transmembrane conductance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbocysteine-Lysine have been observed over time. Studies have shown that the addition of Carbocysteine-Lysine to background therapy results in a statistically significant reduction of the average number of exacerbations .

Metabolic Pathways

Carbocysteine-Lysine is involved in several metabolic pathways. Metabolic pathways for Carbocysteine-Lysine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive Carbocysteine-Lysine derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity .

Transport and Distribution

The transport and distribution of Carbocysteine-Lysine within cells and tissues are not explicitly detailed in the current search results. Given its role as a mucolytic drug, it can be inferred that it is distributed in the respiratory tract where it exerts its effects .

Subcellular Localization

The subcellular localization of Carbocysteine-Lysine is not explicitly detailed in the current search results. Given its role in reducing the viscosity of mucus, it can be inferred that it primarily acts in the extracellular space and on the cell surface, particularly in the respiratory tract .

准备方法

合成路线和反应条件: 羧甲基半胱氨酸赖氨酸的制备涉及在水溶液中L-赖氨酸和羧甲基半胱氨酸之间的反应。盐形成反应发生,导致形成羧甲基半胱氨酸赖氨酸。然后将混合物进行喷雾干燥以获得最终产品。 这种方法确保产品不含残留有机溶剂,使其适用于药物应用 .

工业生产方法: 在工业环境中,羧甲基半胱氨酸赖氨酸的制备遵循类似的过程。反应在大型反应器中进行,产品通过喷雾干燥进行纯化。 这种方法高效且能生产出高纯度产品,质量一致 .

化学反应分析

反应类型: 羧甲基半胱氨酸赖氨酸经历各种化学反应,包括:

氧化: 羧甲基半胱氨酸中的硫醇基团可以被氧化形成二硫化物。

还原: 二硫化物可以被还原回硫醇。

取代: 羧甲基可以参与取代反应。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 还原剂如二硫苏糖醇。

取代: 在温和条件下各种亲核试剂。

主要形成的产物:

氧化: 二硫化物。

还原: 硫醇。

取代: 羧甲基半胱氨酸衍生物.

相似化合物的比较

羧甲基半胱氨酸赖氨酸在其粘液溶解和氨基酸特性的结合中是独一无二的。类似的化合物包括:

N-乙酰半胱氨酸: 另一种具有抗氧化特性的粘液溶解剂。

厄多司坦: 具有额外抗炎作用的粘液溶解剂。

氨溴索: 用于呼吸系统疾病的粘液溶解剂和祛痰剂。

属性

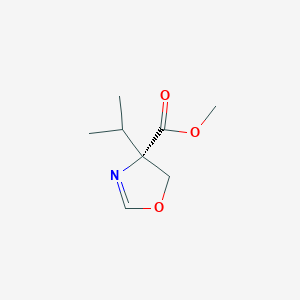

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003022 | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82951-55-1 | |

| Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carbocysteine-lysine in respiratory diseases?

A1: Carbocysteine-lysine primarily acts as a mucoactive drug, altering the structure and properties of mucus in the respiratory tract. It achieves this by promoting the production of sialomucins (less viscous mucus) over fucomucins (more viscous mucus). [] This shift in mucus composition leads to reduced viscosity and improved mucociliary clearance, facilitating easier expectoration. [, ]

Q2: Beyond mucolytic activity, what other beneficial effects does carbocysteine-lysine exhibit?

A2: Carbocysteine-lysine demonstrates significant antioxidant activity, scavenging reactive oxygen species (ROS) such as hypochlorous acid (HOCl) and hydroxyl radicals (•OH). [, , ] This antioxidant property is attributed to the reactivity of its thioether group. [] By reducing oxidative stress, carbocysteine-lysine may help protect lung tissue from damage caused by inflammation and exposure to harmful substances like cigarette smoke. [, , , ]

Q3: How does carbocysteine-lysine affect glutathione levels in respiratory cells?

A3: Carbocysteine-lysine has been shown to increase both the intracellular and extracellular levels of glutathione (GSH) in respiratory cells. [, ] This increase in GSH, a crucial antioxidant, further contributes to the drug's protective effects against oxidative stress. [] Carbocysteine-lysine stimulates GSH efflux from cells, likely via the cystic fibrosis transmembrane conductance regulator (CFTR) channel. [] It also enhances the expression of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme involved in GSH synthesis. []

Q4: What respiratory conditions can benefit from carbocysteine-lysine treatment?

A4: Research suggests that carbocysteine-lysine can be beneficial in managing various respiratory conditions characterized by mucus hypersecretion and inflammation, including:

- Chronic obstructive pulmonary disease (COPD) [, , , , ]

- Chronic bronchitis []

- Cystic fibrosis []

- Acute exacerbations of COPD [, ]

- Exudative otitis media, especially in children with chronic adenoiditis []

Q5: What clinical evidence supports the efficacy of carbocysteine-lysine in COPD?

A5: Several clinical trials, including the PEACE study, have demonstrated the effectiveness of carbocysteine-lysine in reducing the frequency of exacerbations in COPD patients. [, ] A significant reduction in exacerbation rates has been observed in patients receiving carbocysteine-lysine, regardless of their inhaled corticosteroid use. [, , , ]

Q6: Are there studies examining carbocysteine-lysine's impact on cancer-related cachexia and oxidative stress?

A6: Research has explored carbocysteine-lysine's potential in managing cancer-related cachexia and oxidative stress. Phase II studies have incorporated carbocysteine-lysine into integrated treatment approaches alongside dietary modifications, pharmaconutritional support, and other medications. These studies suggest potential benefits in improving lean body mass, reducing pro-inflammatory cytokines, and enhancing quality of life in advanced cancer patients experiencing these conditions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

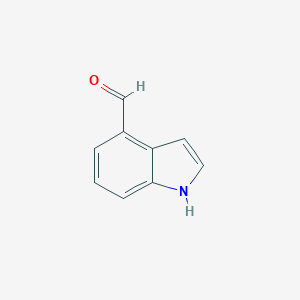

![7-Oxo-3,7-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)